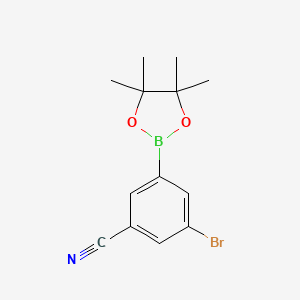

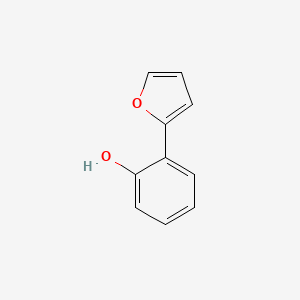

4-溴喹啉-6-碳腈

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their biological activities. In the context of 4-Bromoquinoline-6-carbonitrile, similar compounds have been synthesized for their potential as kinase inhibitors. For instance, a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles were prepared to inhibit myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), with the inhibitory effects varying based on the substituents at the 7-position of the isoquinoline scaffold . Another related synthesis involved 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which were obtained by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO . These methods highlight the versatility of halogenated quinolines as intermediates for further functionalization.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. In one study, the structure of a complex quinoline derivative was confirmed through X-ray analysis . Although not directly related to 4-Bromoquinoline-6-carbonitrile, this demonstrates the importance of structural analysis in confirming the identity and purity of synthesized compounds. The presence of bromine in the molecule could potentially facilitate further substitution reactions due to its leaving group ability, which is essential for the synthesis of more complex molecules.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization. The synthesis of 6-bromo-4-iodoquinoline, an important intermediate for biologically active compounds, involved cyclization and substitution reactions . This suggests that 4-Bromoquinoline-6-carbonitrile could also be used as an intermediate for the synthesis of other biologically active compounds through similar reactions, leveraging the reactivity of the bromine and nitrile groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromoquinoline-6-carbonitrile are not detailed in the provided papers, the properties of similar halogenated quinolines can be inferred. These compounds are typically solid at room temperature and may have varying solubility in organic solvents depending on the nature and position of substituents. The presence of a nitrile group could increase the compound's reactivity, making it a valuable intermediate for further chemical transformations. The bromine atom also suggests potential for further substitution reactions, which could be exploited in the synthesis of a wide range of quinoline-based compounds with potential biological activities.

科学研究应用

有机合成和化学转化

4-溴喹啉-6-碳腈在复杂分子的合成中作为前体物质。例如,它被用于合成6-氨基吲哚并[2,1-a]异喹啉-5-碳腈,展示了它在创造具有潜在生物活性化合物中的实用性(Kobayashi et al., 2015)。此外,通过氧化和非氧化的C-N偶联将4-苯胺喹唑啉和3-芳基-4-亚胺-3,4-二氢喹唑啉-2-碳腈转化为苯并[4,5]咪唑并[1,2-c]喹唑啉-6-碳腈,突显了它在化学合成中的多功能性(Mirallai & Koutentis, 2015)。

激酶抑制和癌症研究

多项研究已经确定4-溴喹啉-6-碳腈衍生物作为EGFR和HER-2等关键癌症进展中的激酶的有效抑制剂。例如,已经探索了6,7-二取代的4-苯胺喹啉-3-碳腈的合成和构效关系,用于设计口服、不可逆抑制剂,以靶向EGFR和HER-2的酪氨酸激酶活性,用于癌症治疗(Wissner et al., 2003)。此外,已经开发了新型抑制剂,用于抑制肿瘤进展位点-2(Tpl2)激酶和肿瘤坏死因子α(TNF-α)的产生,展示了该化合物在抗炎和抗癌药物开发中的相关性(Green et al., 2007)。

材料科学和光电子学

在材料科学中,已经对包括4-溴喹啉-6-碳腈在内的喹啉衍生物的光电子、非线性和电荷传输性质进行了探索。这些研究旨在了解它们在开发用于技术应用的多功能材料中的潜力(Irfan et al., 2020)。

安全和危害

The safety information for 4-Bromoquinoline-6-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

Quinoline and its derivatives, including 4-Bromoquinoline-6-carbonitrile, have been the focus of numerous research studies due to their wide range of applications in industrial and synthetic organic chemistry . Future research may focus on developing new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are harmful to both humans and the environment .

属性

IUPAC Name |

4-bromoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHZKMVPIQRHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467989 | |

| Record name | 4-bromoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinoline-6-carbonitrile | |

CAS RN |

642477-82-5 | |

| Record name | 4-Bromo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642477-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)